molecular formula C10H10N2O2 B11903941 7-Quinolinecarboxamide, 5,6,7,8-tetrahydro-5-oxo- CAS No. 54318-91-1

7-Quinolinecarboxamide, 5,6,7,8-tetrahydro-5-oxo-

Cat. No.: B11903941
CAS No.: 54318-91-1
M. Wt: 190.20 g/mol
InChI Key: DGJSNJIRAKLSCI-UHFFFAOYSA-N
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Description

5-Oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide is a heterocyclic compound that belongs to the quinoline family This compound is characterized by a quinoline core structure with a carboxamide group at the 7th position and an oxo group at the 5th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline derivatives with various reagents. One common method involves the reaction of 5,6,7,8-tetrahydroquinoline with carbon dioxide followed by esterification to form the corresponding carboxylic ester. This ester is then converted into the carboxamide through a reaction with ammonia or an amine under mild hydrolysis conditions .

Industrial Production Methods

Industrial production of 5-oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide may involve large-scale synthesis using similar methods as described above. The process typically includes the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo substitution reactions at the quinoline core or the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include hydroxylated quinoline derivatives, substituted quinoline compounds, and various amides and esters depending on the specific reagents and conditions used .

Scientific Research Applications

5-Oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Oxo-5,6,7,8-tetrahydroquinoline-7-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

CAS No.

54318-91-1

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

5-oxo-7,8-dihydro-6H-quinoline-7-carboxamide

InChI

InChI=1S/C10H10N2O2/c11-10(14)6-4-8-7(9(13)5-6)2-1-3-12-8/h1-3,6H,4-5H2,(H2,11,14)

InChI Key

DGJSNJIRAKLSCI-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=C1N=CC=C2)C(=O)N

Origin of Product

United States

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